(1-Methoxy-2-methylpropyl)benzene
Description
(1-Methoxy-2-methylpropyl)benzene is a substituted aromatic compound featuring a benzene ring with a branched alkoxy substituent. The structure consists of a methoxy group (-OCH₃) attached to a 2-methylpropyl chain (isobutyl group) at the 1-position of the benzene ring. Its reactivity and physical properties are influenced by the electron-donating methoxy group and steric effects from the branched alkyl chain.
Properties
CAS No. |
52067-39-7 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(1-methoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
InChI Key |
WXPXTXLMFMGGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-2-methylpropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound can involve multi-step synthesis processes. These processes often start with the nitration of benzene, followed by reduction to form aniline, and subsequent alkylation and methoxylation steps .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxy-2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it to the corresponding alkane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Alkane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(1-Methoxy-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Methoxy-2-methylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence the compound’s reactivity and binding affinity. In electrophilic aromatic substitution reactions, the methoxy group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1-Methoxy-2-methylpropyl)benzene with three structurally related benzene derivatives identified in the evidence:
1-(1-Ethynylcyclopropyl)-4-methoxybenzene
- Structure : A benzene ring with a methoxy group at the para position and an ethynylcyclopropyl substituent.
- Key Differences: Substituent Type: The ethynylcyclopropyl group introduces strain and sp-hybridized carbon atoms, unlike the saturated isobutyl chain in this compound. Reactivity: Ethynyl groups are prone to cycloaddition or polymerization reactions, while the isobutyl chain in the target compound may undergo oxidation or halogenation. Stability: 1-(1-Ethynylcyclopropyl)-4-methoxybenzene is stable under normal conditions but decomposes to emit toxic fumes upon combustion . Toxicity: Classified under acute toxicity categories (oral, dermal, inhalation; Category 4), though specific data for this compound are unavailable .
1-Methyl-2-(2-methylpropyl)benzene
- Structure : A toluene derivative with a 2-methylpropyl (isobutyl) substituent at the ortho position.
- Key Differences :
- Substituent : Lacks the methoxy group, resulting in reduced polarity and lower boiling point (74–53°C at 12 mmHg) compared to methoxy-containing analogs.
- Synthesis : Prepared via Grignard reactions (e.g., isobutyl magnesium chloride and 2-bromotoluene) . Similar methods might apply to this compound but would require methoxy-protected intermediates.
- Applications : Primarily used in organic synthesis; methoxy analogs may have enhanced solubility in polar solvents .
Methyl-4-(1-methylethyl)benzene
- Structure : Benzene with a methyl group at the para position and an isopropyl group.
- Key Differences: Substituent Arrangement: The isopropyl group is less sterically hindered than the 2-methylpropyl chain in the target compound.
Comparative Data Table
Research Findings and Discussion
- Electronic Effects : Methoxy-substituted compounds (e.g., 1-(1-Ethynylcyclopropyl)-4-methoxybenzene) exhibit altered reactivity in electrophilic aromatic substitution due to the electron-donating -OCH₃ group. This contrasts with alkyl-substituted analogs like 1-Methyl-2-(2-methylpropyl)benzene, where inductive effects dominate .
- Synthetic Challenges : Introducing both methoxy and branched alkyl groups requires protective strategies to avoid side reactions, as seen in the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Methoxy-2-methylpropyl)benzene, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of benzene derivatives using methoxy-substituted alkyl halides. For example, electrochemical alkylation methods (similar to those used for methoxy-dimethylbenzene synthesis) may be adapted to introduce the methoxy and methylpropyl groups . Purification typically involves fractional distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Purity assessment should use GC-MS or HPLC with UV detection (as applied to structurally similar methoxybenzene derivatives in analytical studies) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals from the methoxy (-OCH₃) and branched methylpropyl groups. Mass spectrometry (EI-MS) can confirm molecular weight, while IR spectroscopy identifies functional groups (e.g., C-O stretch at ~1100 cm⁻¹). For quantification, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended, as used for related methoxybenzene analogs .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Based on safety data sheets for structurally similar methoxyalkylbenzenes, researchers must:
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood .
- Avoid ignition sources and incompatible materials (strong acids/bases) to prevent hazardous reactions .
- Store in airtight containers away from light and heat (≤25°C) .
- In case of spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Contradictory stability data may arise from differences in experimental conditions (e.g., solvent polarity, temperature). To address this:
Conduct accelerated stability studies (40°C/75% RH) in buffered solutions (pH 2–12) and monitor degradation via HPLC.
Use LC-MS to identify degradation products (e.g., demethylation or oxidation byproducts).
Compare results with computational models (DFT calculations) to predict hydrolytic susceptibility of the methoxy group .
Q. What strategies are recommended for studying the interaction of this compound with biomolecules (e.g., proteins or DNA)?
- Methodological Answer :
- Binding Studies : Use fluorescence quenching assays with bovine serum albumin (BSA) to measure binding constants.
- DNA Interaction : Employ UV-Vis titration and circular dichroism (CD) spectroscopy to assess intercalation or groove-binding modes.
- Computational Modeling : Perform molecular docking simulations (AutoDock Vina) to predict binding sites and affinity .
Q. How can researchers design experiments to evaluate the environmental persistence of this compound?
- Methodological Answer :
Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure aerobic biodegradation in activated sludge.
Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solution and analyze degradation kinetics via HPLC.
Soil Mobility : Perform column leaching experiments with soil samples of varying organic carbon content to assess adsorption coefficients (Kd) .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo studies?
- Methodological Answer :
- Meta-Analysis : Compile data from existing studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., metabolic activation in vivo).
- Mechanistic Studies : Use hepatic microsomal assays (S9 fraction) to simulate in vivo metabolism and compare metabolite profiles with in vitro results .
Q. What experimental controls are critical when assessing the catalytic activity of this compound in organic reactions?
- Methodological Answer :
- Blank Reactions : Run parallel reactions without the compound to rule out solvent or reagent interference.
- Isotope Labeling : Use ¹³C-labeled substrates to track reaction pathways.
- Kinetic Profiling : Monitor reaction progress via in situ FTIR or NMR to distinguish catalytic vs. stoichiometric roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
